molecular formula C19H13N3O4 B11003294 N~1~-(2-oxo-2H-chromen-6-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide

N~1~-(2-oxo-2H-chromen-6-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide

Cat. No.: B11003294
M. Wt: 347.3 g/mol
InChI Key: YHDJXWYEEFVUMM-UHFFFAOYSA-N
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Description

N~1~-(2-oxo-2H-chromen-6-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide is a hybrid molecule combining coumarin and quinazolinone pharmacophores. The coumarin moiety (2-oxo-2H-chromen-6-yl) is fused with a quinazolinone system (4-oxo-3(4H)-quinazolinyl) via an acetamide linker. The 6-position of the coumarin ring and the 4-oxo group on the quinazolinone are critical for electronic and steric interactions, which may influence receptor binding or catalytic activity.

Properties

Molecular Formula

C19H13N3O4

Molecular Weight

347.3 g/mol

IUPAC Name

N-(2-oxochromen-6-yl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C19H13N3O4/c23-17(10-22-11-20-15-4-2-1-3-14(15)19(22)25)21-13-6-7-16-12(9-13)5-8-18(24)26-16/h1-9,11H,10H2,(H,21,23)

InChI Key

YHDJXWYEEFVUMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Biological Activity

N~1~-(2-oxo-2H-chromen-6-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide is a compound that combines elements from both the chromen and quinazoline families. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound generally involves a multi-step process that includes the formation of the chromen and quinazoline moieties. The reaction conditions often utilize organic solvents and may involve catalysts to enhance yield. For example, the synthesis of related compounds has been reported using acyl chlorides in dichloromethane with triethylamine as a base, which facilitates the formation of amide bonds .

Antimicrobial Activity

Research has shown that derivatives of coumarin and quinazoline exhibit significant antimicrobial properties. This compound was evaluated for its antimicrobial efficacy using standard methods such as the tube dilution technique. Initial findings suggest that certain derivatives display comparable activity to standard antibiotics like ciprofloxacin and fluconazole .

CompoundAntimicrobial ActivityStandard Comparison
This compoundModerateSimilar to ciprofloxacin
Other derivativesHighComparable to fluconazole

Anticancer Activity

The anticancer potential of this compound has also been investigated through MTT assays on various cancer cell lines. The compound exhibited notable cytotoxic effects, with IC50 values indicating significant inhibition of cell proliferation, although it was less potent than established chemotherapeutics like 5-fluorouracil .

Cell LineIC50 (µM)Comparison
Caco-222.5Lower than 5-fluorouracil
A54918.7Comparable to some derivatives

The proposed mechanism for the biological activity of this compound involves interaction with cellular targets such as DNA and various enzymes. Molecular docking studies suggest that the compound binds effectively to sites within target proteins, potentially inhibiting their function and leading to apoptosis in cancer cells .

Case Studies

Several studies have highlighted the effectiveness of similar compounds derived from chromen and quinazoline structures:

  • Study on Antimicrobial Properties : A derivative with a similar structure showed significant activity against Gram-positive bacteria, suggesting that modifications at specific positions can enhance efficacy .
  • Anticancer Research : A related compound demonstrated enhanced anticancer activity when halogen substituents were introduced into its structure, indicating that further chemical modifications could improve the potency of this compound .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to N~1~-(2-oxo-2H-chromen-6-yl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that the compound may interact with specific biological targets relevant to cancer therapy, although detailed investigations are necessary to elucidate these interactions fully .

Neuroprotective Effects

The compound's potential as an acetylcholinesterase inhibitor suggests applications in treating neurodegenerative diseases such as Alzheimer's disease. Research on related coumarin derivatives has demonstrated their efficacy in enhancing acetylcholine levels by inhibiting acetylcholinesterase activity, thereby improving cognitive function . The mechanism likely involves molecular docking studies that reveal binding interactions with the enzyme, which could be further explored for this compound.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps starting from readily available precursors. The proposed mechanism of action may involve inhibition of key enzymes or modulation of receptor functions, contributing to its pharmacological profile. Studies suggest that the compound interacts with multiple biological pathways, indicating a multifaceted approach to drug development .

Case Study 1: Inhibition of Enzymatic Activity

In vitro studies have shown that this compound exhibits promising inhibitory activity against specific enzymes involved in cancer progression. For example, a related study demonstrated that similar compounds significantly inhibited the growth of cancer cell lines by targeting metabolic pathways essential for tumor survival .

Case Study 2: Neuroprotective Potential

Another study focused on the neuroprotective effects of coumarin derivatives, where compounds structurally related to this compound were evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. Results indicated a substantial reduction in cell death rates, suggesting potential therapeutic applications in neurodegenerative disorders .

Chemical Reactions Analysis

Chromenone Lactone Ring

  • Hydrolysis : Under basic conditions (NaOH/H₂O), the lactone ring opens to form carboxylates. Acidic workup regenerates the lactone.

  • Electrophilic Substitution : Bromination (Br₂/FeBr₃) occurs at the activated positions (C-5 and C-8) of the chromenone ring .

Quinazolinone System

  • Nucleophilic Attack : The 4-oxo group undergoes substitution with amines or thiols in polar aprotic solvents (DMF, DMSO).

  • Oxidation : KMnO₄ in acidic media oxidizes the quinazolinone’s methyl groups to carboxylic acids.

Amide Linkage

  • Acid/Base Hydrolysis : Concentrated HCl or NaOH cleaves the amide bond, yielding chromen-6-amine and quinazolinyl acetic acid derivatives.

Nitration Reaction

The nitration of the chromenone moiety follows a classical electrophilic aromatic substitution mechanism. Nitronium ion (NO₂⁺) attacks the electron-rich C-6 position, guided by the electron-donating effects of the adjacent oxygen atoms.

Kinetic Data :

  • Reaction rate increases by 40% under microwave irradiation compared to conventional heating .

Microwave-Assisted Cyclization

P₂O₅ acts as a dehydrating agent, promoting cyclization via a six-membered transition state. Microwave irradiation reduces reaction time from 12 h (conventional) to 3 h .

Reaction Optimization Parameters

Critical factors influencing reaction efficiency:

ParameterOptimal RangeImpact on Yield
Temperature140–160°CHigher temperatures reduce side products
SolventToluene or DMFPolar aprotic solvents enhance cyclization
Catalyst Loading10% Pd-C (w/w)Excess catalyst decreases selectivity

Stability Under Reaction Conditions

The compound demonstrates:

  • Thermal Stability : Decomposition begins at 280°C (TGA data).

  • pH Sensitivity : Degrades rapidly in strong acids (pH < 2) or bases (pH > 12).

Analytical Characterization

Post-reaction validation employs:

  • ¹H-NMR : Diagnostic shifts for aromatic protons (δ 8.72–6.88 ppm) confirm substitution patterns .

  • FT-IR : Peaks at 1710 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (amide I band) .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Coumarin-Acetamide Derivatives

  • However, the target compound lacks nitro substituents, suggesting a focus on non-electrophilic interactions (e.g., hydrogen bonding via the 2-oxo group) .
  • N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl)acetamide ():
    Replacement of the coumarin system with a thiazolidin-4-one ring introduces sulfur-based hydrophobicity, which may alter solubility and membrane permeability compared to the target compound’s oxygen-rich coumarin .

B. Quinazolinone-Acetamide Derivatives

  • The target compound’s coumarin moiety may instead prioritize antioxidant or anti-inflammatory pathways .
  • N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl)acetamide (): The sulfur atom in the thioxothiazolidinone ring increases lipophilicity, contrasting with the target compound’s oxygen-based polarity. This difference could influence pharmacokinetic profiles .
Physicochemical Properties
  • LogP and Solubility: The coumarin-quinazolinone hybrid likely has a higher LogP (>3.0) compared to purely quinazolinone-based analogues (e.g., : LogP ~2.8), due to the aromatic coumarin system. This may affect bioavailability in hydrophilic environments.

Q & A

Q. What in silico methods predict physicochemical properties affecting bioavailability?

  • Methodological Answer : ADMET predictors (SwissADME) estimate LogP (2.8–3.5), aqueous solubility (<0.1 mg/mL), and BBB permeability (low). Molecular dynamics (GROMACS) simulate membrane permeability using POPC lipid bilayers. PBPK models (GastroPlus) optimize dosing regimens for in vivo studies .

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